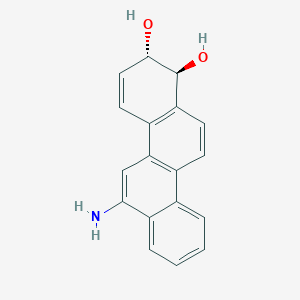
(1S,2S)-6-amino-1,2-dihydrochrysene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene: is a polycyclic aromatic hydrocarbon derivative. It is known for its role in the study of genotoxic metabolites and its potential carcinogenic properties. This compound is a metabolite of 6-aminochrysene, which is activated by cytochrome P450 enzymes in both rats and humans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene typically involves the reduction of 6-nitrochrysene followed by further metabolic processes. The reduction process can be carried out using rat liver microsomes under aerobic conditions .
Industrial Production Methods: There is limited information on the industrial production methods for this compound, as it is primarily used in research settings rather than large-scale industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form genotoxic metabolites.
Reduction: The reduction of 6-nitrochrysene to form trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene.
Substitution: Various substitution reactions can occur, particularly involving the amino group.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes are commonly used for the oxidation process.
Reduction: Rat liver microsomes are used under aerobic conditions for the reduction process.
Major Products Formed:
Aplicaciones Científicas De Investigación
Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene is primarily used in scientific research to study its genotoxic and carcinogenic properties. It is used to understand the metabolic pathways and activation processes of polycyclic aromatic hydrocarbons. This compound is also used in studies involving cytochrome P450 enzymes and their role in the activation of carcinogens .
Mecanismo De Acción
The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene involves its activation by cytochrome P450 enzymes. The compound undergoes oxidation and reduction reactions to form genotoxic metabolites. These metabolites can interact with DNA, leading to mutations and potential carcinogenic effects .
Comparación Con Compuestos Similares
6-Aminochrysene: The parent compound from which trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene is derived.
6-Nitrochrysene: A precursor in the synthesis of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene.
Uniqueness: Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene is unique due to its specific metabolic activation pathways and its role in the formation of genotoxic metabolites. Its study provides valuable insights into the mechanisms of carcinogenesis and the role of cytochrome P450 enzymes in the activation of polycyclic aromatic hydrocarbons .
Propiedades
Número CAS |
117760-93-7 |
|---|---|
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
(1S,2S)-6-amino-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H15NO2/c19-16-9-15-11(10-3-1-2-4-13(10)16)5-6-14-12(15)7-8-17(20)18(14)21/h1-9,17-18,20-21H,19H2/t17-,18-/m0/s1 |
Clave InChI |
BDQUGJCOXDENQA-ROUUACIJSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)C(C(C=C4)O)O |
SMILES isomérico |
C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)[C@@H]([C@H](C=C4)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)C(C(C=C4)O)O |
Key on ui other cas no. |
117760-93-7 |
Sinónimos |
1,2-dihydro-1,2-dihydroxy-6-aminochrysene 6-aminochrysene-1,2-dihydrodiol AC-1,2-dihydrodiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















